1-(6-Phenylpyridin-2-yl)ethanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H13NO |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
1-(6-phenylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C13H13NO/c1-10(15)12-8-5-9-13(14-12)11-6-3-2-4-7-11/h2-10,15H,1H3 |
InChI Key |
RWHSHQHGXOKKCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC(=N1)C2=CC=CC=C2)O |
Origin of Product |
United States |
Coordination Chemistry and Ligand Design Principles Involving 1 6 Phenylpyridin 2 Yl Ethanol Derivatives
Fundamental Coordination Modes of Pyyridyl-Alcohol Ligands
Pyridyl-alcohol ligands are a class of compounds that possess both a pyridine (B92270) nitrogen atom and an alcohol oxygen atom, which can coordinate to a metal center. This dual functionality allows for a variety of coordination modes, making them valuable components in the design of metal complexes with tailored properties. nih.gov The ability of these ligands to interact with transition metals can be both covalent, through the deprotonated oxygen of the alcohol, and through hemilabile coordination via the nitrogen atom. mdpi.com
The coordination behavior of pyridyl-alcohol ligands is highly dependent on the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions. They can act as bidentate, tridentate, or even tetradentate ligands, leading to the formation of both mononuclear and polynuclear complexes. nih.govmdpi.com Structural studies have revealed a wide range of coordination geometries for these complexes, including distorted trigonal bipyramidal, distorted octahedral, and square planar arrangements. mdpi.com For instance, the reaction of an (imino)pyridinyl alcoholato ligand with nickel(II) chloride can result in a complex with a distorted trigonal bipyramidal geometry. mdpi.com
The versatility of pyridyl-alcohol ligands is further demonstrated by their ability to bridge multiple metal centers, a consequence of the strongly basic nature of the alcoholato anion which favors bridging over terminal coordination. mdpi.com This bridging capability has been exploited in the synthesis of polynuclear complexes with interesting magnetic and catalytic properties. The fundamental coordination modes of pyridyl-alcohol ligands are summarized in the table below.
| Coordination Mode | Description | Example Metal Ions |
| Monodentate | Coordination through either the pyridine nitrogen or the alcohol oxygen. | Varies |
| Bidentate (N,O) | Chelation involving both the pyridine nitrogen and the deprotonated alcohol oxygen. | Cu(II), Ni(II), Pd(II) mdpi.com |
| Bridging | The alcoholato oxygen bridges two or more metal centers. | Varies |
| Tridentate/Tetradentate | In more complex ligands incorporating multiple pyridyl-alcohol units. | Mo(VI) mdpi.com |
Design of Multidentate Ligands Incorporating the 6-Phenylpyridin-2-yl Ethanol (B145695) Unit
The 1-(6-phenylpyridin-2-yl)ethanol scaffold provides a robust platform for the design of more complex multidentate ligands. By chemically modifying this core structure, it is possible to create ligands with specific coordination preferences and to control the geometry and properties of the resulting metal complexes. The strategic placement of donor atoms allows for the construction of ligands that can encapsulate a metal ion, leading to highly stable and unique coordination environments. nih.govresearchgate.netnih.gov
The design of such ligands often involves metal-mediated reactions where the metal ion acts as a template, directing the formation of the desired ligand architecture. ias.ac.in These reactions can be highly regioselective, providing a facile route to novel molecules that would be difficult to synthesize through conventional organic methods. ias.ac.in
A significant advancement in the design of ligands based on the this compound unit is the synthesis of encapsulated-type pseudo-tris(heteroleptic) ligands. These are large, hexadentate ligands designed to wrap around a metal ion in a specific, predetermined manner. nih.govresearchgate.netnih.gov
An example of such a ligand is 2-(1-phenyl-1-(pyridin-2-yl)ethyl)-6-(3-(1-phenyl-1-(pyridin-2-yl)ethyl)phenyl)pyridine (H₃L). nih.govresearchgate.netnih.gov The synthesis of this molecule is a multi-step process that involves the introduction of a phenyl group into the methylene (B1212753) unit of 2-benzylpyridine (B1664053), followed by coupling with another pyridyl group, and finally linking to a second 2-benzylpyridine unit. nih.gov This elaborate design results in a ligand that can coordinate to an iridium(III) center through six points of attachment (three nitrogen atoms and three carbon atoms via ortho-C-H bond activation of the phenyl groups), effectively encapsulating the metal ion. nih.govresearchgate.netnih.gov The choice of the iridium precursor is crucial for the successful synthesis of the final complex, with Ir(acac)₃ being a more suitable starting material than [Ir(μ-Cl)(η⁴-COD)]₂ in certain cases. nih.govresearchgate.netnih.gov
Metal-Ligand Interactions and Complex Stability
The final three-dimensional arrangement of a metal complex is heavily influenced by the electronic properties and steric demands of the ligands. nih.govacs.org In the context of pyridyl-alcohol ligands, the basicity of the pyridine nitrogen and the alcohol oxygen, as well as the steric bulk of substituents on the pyridine and phenyl rings, play a crucial role in determining the coordination geometry. wikipedia.org
For instance, the introduction of bulky groups near the coordination site can force a particular geometry. In a series of heteroleptic copper(I) bis(diimine) complexes, placing sterically demanding substituents on the phenanthroline ligands, even away from the immediate coordination sphere, resulted in a near-perfect tetrahedral geometry due to non-covalent interactions between the ligands. mdpi.com Similarly, in thorium(III) complexes with aryloxide ligands, both electronic and steric factors, along with the choice of countercation, were found to influence the formation of unusual square planar geometries. researchgate.netnih.gov
Beyond the primary coordination bonds, supramolecular interactions such as hydrogen bonding, π-π stacking, and metallophilic interactions play a critical role in the structure, stability, and function of metal complexes. rsc.orgmdpi.com These non-covalent forces can direct the self-assembly of discrete metal complexes into larger, well-defined architectures. mdpi.com
In the solid state, the packing of metal complexes is often dictated by these weaker interactions. For example, the presence of aromatic rings in the this compound framework provides opportunities for π-π stacking interactions between adjacent complexes. Hydrogen bonding involving the alcohol group or other functional groups can also contribute to the formation of extended supramolecular networks. mdpi.com Metallophilic interactions, which are attractive forces between closed-shell metal ions, can also be a significant factor in the aggregation of certain metal complexes. mdpi.com The synergistic effect of these various non-covalent interactions is a key consideration in the design of functional metal-containing materials. rsc.org
Catalytic Applications and Catalytic Mechanisms Mediated by 1 6 Phenylpyridin 2 Yl Ethanol Derived Ligands
Role in C-H Activation Catalysis
The pyridine (B92270) moiety within 1-(6-phenylpyridin-2-yl)ethanol-derived ligands serves as an effective directing group in transition metal-catalyzed C-H activation reactions. This directing ability facilitates the selective functionalization of otherwise inert C-H bonds, a process of great importance in synthetic organic chemistry for its atom and step economy.
Ligands derived from this compound are particularly effective in promoting directed C-H arylation reactions. The pyridine nitrogen atom coordinates to the metal center, positioning it in close proximity to a C-H bond on the phenyl ring, thereby enabling its selective activation and subsequent arylation. A notable example is the palladium-catalyzed, ruthenium-photoredox-mediated C-H arylation of (6-phenylpyridin-2-yl)pyrimidines, which are structurally analogous to the ligands of interest. In these reactions, the (6-pyridin-2-yl)pyrimidine unit acts as a chelating directing moiety, facilitating the arylation of the adjacent phenyl ring. nih.gov This transformation is significant as it allows for the late-stage modification of complex molecules under mild, green chemistry-compliant conditions, often induced by visible light. nih.gov
The efficiency of these reactions is influenced by both the electronic and steric nature of the substituents on the phenyl ring and the aryl donor. A variety of aryl donors, including phenyldiazonium tetrafluoroborate, can be employed, leading to a diverse range of arylated products. nih.gov The regioselectivity of the arylation is controlled by the directing group, with functionalization occurring at the ortho position of the phenyl ring.
| Substrate | Arylating Agent | Catalyst System | Product | Yield (%) |
|---|---|---|---|---|
| (6-Phenylpyridin-2-yl)pyrimidine | Phenyldiazonium tetrafluoroborate | Pd(OAc)₂, Ru(bpy)₃(PF₆)₂ | Mono-arylated product | 60-95 |
| Substituted (6-phenylpyridin-2-yl)pyrimidines | Various aryl diazonium salts | Pd(OAc)₂, Ru(bpy)₃(PF₆)₂ | Corresponding arylated derivatives | 50-85 |
The mechanistic pathways of palladium- and ruthenium-catalyzed C-H activation reactions involving pyridyl-directing groups have been extensively studied. For palladium catalysis, the reaction generally proceeds through a cyclometalated intermediate. The catalytic cycle often involves the coordination of the pyridine ligand to a Pd(II) center, followed by a concerted metalation-deprotonation (CMD) step to form a palladacycle. nih.gov This intermediate can then undergo several transformations. One common pathway involves a Pd(II)/Pd(0) cycle where the palladacycle reacts with an aryl halide via oxidative addition, followed by reductive elimination to form the C-C bond and regenerate the Pd(II) catalyst. nih.gov Another pathway involves the oxidation of the Pd(II) palladacycle to a Pd(IV) species, which then undergoes reductive elimination to furnish the product. nih.gov
In the case of the LED-activated, Pd-catalyzed, Ru-photoredox-mediated C-H arylation, a proposed mechanism involves the photoexcitation of the ruthenium photocatalyst, which then engages in a single-electron transfer (SET) process with the aryldiazonium salt to generate an aryl radical. nih.gov This radical then reacts with the palladium center or the substrate in a process that ultimately leads to the arylated product. The pyridine directing group plays a crucial role in facilitating the initial C-H palladation step. nih.gov
For ruthenium-catalyzed C-H activation, several mechanistic possibilities exist. One proposed pathway for direct arylation involves a reversible C-H bond activation followed by a rate-limiting oxidative addition of the aryl halide. mdpi.com Carboxylate additives are often found to accelerate these reactions, and studies have shown that stronger acids can facilitate the C-H activation step by making the metal center more electrophilic. rsc.org Mechanistic investigations using techniques like mass spectrometry and DFT calculations have provided insights into the intermediate species and transition states involved in these catalytic cycles. rsc.org
Catalytic Activity in Asymmetric Transformations
The chiral nature of this compound, when resolved into its enantiomers, makes its derivatives highly valuable ligands for asymmetric catalysis. The combination of a stereogenic center at the alcohol carbon and the coordinating pyridine ring allows for the creation of a well-defined chiral environment around a metal center.
One of the most significant applications of chiral pyridyl-alcohol ligands is in the asymmetric transfer hydrogenation of ketones to produce chiral secondary alcohols. manchester.ac.ukresearchgate.net Ruthenium and iridium complexes bearing chiral amino alcohol ligands have demonstrated high efficiency and enantioselectivity in these reactions. manchester.ac.ukresearchgate.net While specific data for ligands derived directly from this compound is not extensively reported, the principles established with analogous systems are directly applicable.
In a typical transfer hydrogenation, an alcohol such as isopropanol (B130326) serves as the hydrogen source. The catalyst, a metal complex of the chiral ligand, facilitates the transfer of hydrogen from the isopropanol to the ketone substrate. The enantioselectivity of the reaction is dictated by the chiral ligand, which creates a steric and electronic environment that favors the approach of the ketone from one specific face. High conversions and enantiomeric excesses (ee) are often achieved under mild reaction conditions.
| Ketone Substrate | Catalyst System | Product | Conversion (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|
| Acetophenone | [RuCl₂(p-cymene)]₂ / (1S,2R)-cis-1-aminoindan-2-ol | (R)-1-Phenylethanol | >95 | 97 |
| 1-Tetralone | [Ir(Cp*)Cl₂]₂ / (1S,2R)-cis-1-aminoindan-2-ol | (S)-1-Tetralol | >99 | 98 |
| 2-Methylacetophenone | [RuCl₂(p-cymene)]₂ / chiral amino alcohol | (R)-1-(o-tolyl)ethanol | 98 | 95 |
The effectiveness of chiral pyridyl-alcohol ligands in enantioselective catalysis stems from their ability to form rigid chelate structures with metal centers. The stereochemistry of the resulting chiral secondary alcohols is highly dependent on the absolute configuration of the chiral ligand. For instance, using a (1S,2R)-amino alcohol ligand typically leads to the formation of the (R)-alcohol, while the corresponding (1R,2S)-ligand would produce the (S)-alcohol.
The design of these ligands can be tuned to optimize both reactivity and enantioselectivity for a specific substrate. Modifications to the pyridine ring or the phenyl group can alter the electronic and steric properties of the ligand, thereby influencing the catalytic outcome. The development of libraries of such chiral ligands is a common strategy to screen for the optimal catalyst for a particular transformation. nih.gov The synthesis of chiral pyridines and their derivatives is an active area of research, with various catalytic methods being developed to access these valuable compounds with high enantiopurity. nih.gov
Other Catalytic Reactions (e.g., Oxidation, Dehydrogenation)
Beyond C-H activation and asymmetric transformations, ligands derived from this compound have potential applications in a range of other catalytic reactions, including oxidation and dehydrogenation.
Ruthenium carbonyl complexes formed with pyridylalkanol ligands have been shown to be active catalysts for the aerobic oxidation of secondary alcohols to their corresponding ketones. rsc.org In these systems, ambient air can be used as the oxidant, making the process environmentally friendly. The pyridyl-alcohol ligand plays a crucial role in the catalytic cycle, likely by facilitating the coordination of the alcohol substrate and the subsequent oxidation steps.
Dehydrogenation reactions, which are the reverse of hydrogenation, are also of significant interest. These reactions can be used to synthesize unsaturated compounds and to generate hydrogen gas. Iron and ruthenium complexes have been shown to catalyze the dehydrogenation of alcohols. researchgate.net For example, an iron complex has been reported to effectively catalyze the dehydrogenation of 2-pyridylmethanol derivatives to the corresponding ketones without the need for a hydrogen acceptor. researchgate.net This acceptorless dehydrogenation is a highly atom-economical process. The mechanism of these reactions often involves the formation of a metal-alkoxide intermediate followed by β-hydride elimination.
| Reaction Type | Substrate | Catalyst System | Product |
|---|---|---|---|
| Aerobic Oxidation | Secondary Alcohols | Triruthenium carbonyl clusters with pyridylalkanol ligands | Ketones |
| Acceptorless Dehydrogenation | 2-Pyridylmethanol derivatives | CpFe(CO)₂Cl | Corresponding ketones |
| Dehydrogenation | Alcohols | Phenyl substituted indenylphosphine ruthenium complexes | Ketones |
Mechanistic Investigations and Reaction Pathway Elucidation
Detailed Reaction Mechanism Studies (e.g., Rate-Determining Steps, Intermediates)
The formation of 1-(6-phenylpyridin-2-yl)ethanol from 2-acetyl-6-phenylpyridine (B1602052) and a methyl nucleophile, such as a Grignard reagent (CH₃MgX) or methyllithium (B1224462) (CH₃Li), is expected to proceed through a nucleophilic addition mechanism. This process can be broken down into the following key steps:
Coordination: The magnesium atom of the Grignard reagent, a Lewis acid, likely coordinates to the nitrogen atom of the pyridine (B92270) ring and the carbonyl oxygen of the acetyl group. This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and activating it for nucleophilic attack.
Nucleophilic Attack: The nucleophilic methyl group from the organometallic reagent attacks the electrophilic carbonyl carbon. This step results in the formation of a new carbon-carbon bond and the breaking of the C=O pi bond, leading to a tetrahedral intermediate. This nucleophilic addition is generally the rate-determining step of the reaction. The rate of this step is influenced by both steric and electronic factors. masterorganicchemistry.com The phenyl group at the 6-position of the pyridine ring can exert steric hindrance, potentially affecting the trajectory of the incoming nucleophile.
Intermediate Formation: The immediate product of the nucleophilic attack is a magnesium alkoxide intermediate (in the case of a Grignard reaction). This intermediate is stable under the reaction conditions.
Protonation/Workup: Subsequent treatment of the reaction mixture with a protic source, typically an aqueous acid solution during workup, protonates the alkoxide to yield the final product, this compound.
Potential Intermediates and Transition States:
The primary intermediate in this reaction is the tetrahedral magnesium alkoxide formed after the nucleophilic addition. The transition state for the rate-determining step involves the partial formation of the new C-C bond and partial breaking of the C=O pi bond, with the magnesium atom coordinating to both the carbonyl oxygen and the pyridine nitrogen. Computational studies on related systems, such as the addition of Grignard reagents to other aromatic ketones, suggest a four-centered, concerted mechanism for the nucleophilic addition step. researchgate.net
The presence of the phenyl group on the pyridine ring can influence the stability of intermediates and transition states through electronic effects. The phenyl group is generally electron-withdrawing via induction but can also participate in resonance, which could affect the electron density on the pyridine ring and, consequently, the reactivity of the carbonyl group. Kinetic studies on the nucleophilic substitution of phenyl 2-pyridyl carbonate have shown that modifications to a phenyl group can alter the reaction mechanism from a concerted to a stepwise pathway. While this is a different reaction type, it highlights the potential for the phenyl substituent to play a significant role in the reaction pathway.
Spectroscopic Techniques for Mechanistic Interrogation
Fourier Transform Infrared (FTIR) Spectroscopy: In situ FTIR spectroscopy is a powerful tool for monitoring the progress of chemical reactions. In the synthesis of this compound, one could monitor the disappearance of the strong carbonyl (C=O) stretching band of the starting material, 2-acetyl-6-phenylpyridine (typically around 1680-1700 cm⁻¹). Simultaneously, the appearance of a broad O-H stretching band (around 3200-3600 cm⁻¹) in the final alcohol product after workup would be observed. During the reaction, changes in the fingerprint region could also provide information about the formation of the magnesium alkoxide intermediate. Studies on other systems have demonstrated the utility of FTIR in characterizing intermediates and final products in syntheses involving pyridyl compounds. orientjchem.org
Raman Spectroscopy: Similar to FTIR, Raman spectroscopy can be used for in situ monitoring. It is particularly sensitive to non-polar bonds and can provide complementary information. For instance, the C=C stretching modes of the pyridine and phenyl rings could be monitored for any shifts upon coordination of the Grignard reagent. Investigations into the vibrational spectra of phenylpyridines have laid the groundwork for such analyses. orientjchem.org Furthermore, Raman spectroscopy has been used in conjunction with theoretical calculations to elucidate the structure of related molecules like furfuryl alcohol. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an invaluable tool for identifying reaction intermediates. By running the reaction at low temperatures within an NMR spectrometer, it might be possible to observe the signals of the tetrahedral alkoxide intermediate. ¹H and ¹³C NMR would show characteristic shifts for the methyl group and the quaternary carbon formed upon nucleophilic addition. While direct observation of the intermediate for this specific reaction is not reported, computational and mechanistic studies on the dearomative addition of Grignard reagents to pyridinium (B92312) ions have provided insights into the structures of intermediates that could be correlated with NMR data. nih.gov
The following table outlines the expected spectroscopic changes during the conversion of 2-acetyl-6-phenylpyridine to this compound.
| Spectroscopic Technique | Starting Material (2-acetyl-6-phenylpyridine) | Intermediate (Magnesium Alkoxide) | Final Product (this compound) |
| FTIR | Strong C=O stretch (~1690 cm⁻¹) | Absence of C=O stretch, possible C-O-Mg vibrations | Broad O-H stretch (~3400 cm⁻¹), absence of C=O stretch |
| ¹H NMR | Singlet for -CH₃ (~2.6 ppm) | Shifted signals for pyridine and phenyl protons | Doublet for -CH₃ (~1.5 ppm), Quartet for -CH (~5.0 ppm), Broad singlet for -OH |
| ¹³C NMR | Signal for C=O (~200 ppm) | Absence of C=O signal, new quaternary carbon signal | Signal for C-OH (~70 ppm), absence of C=O signal |
Influence of Solvent and Reaction Conditions on Mechanism
The solvent and reaction conditions can have a profound impact on the mechanism, rate, and outcome of the synthesis of this compound.
Solvent Effects: Grignard reactions are typically carried out in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). These solvents are crucial as they solvate the magnesium center of the Grignard reagent, breaking up the dimeric or oligomeric aggregates and increasing its nucleophilicity. The solvent's Lewis basicity can influence the reactivity of the Grignard reagent and the stability of the intermediates.
Temperature: The temperature of the reaction can affect the rate of nucleophilic addition. Lower temperatures are often employed to control the exothermicity of the reaction and to minimize side reactions, such as enolization of the ketone.
Catalysts and Additives: While the reaction is typically uncatalyzed, the addition of certain Lewis acids could potentially alter the reaction mechanism. For instance, the addition of salts like lithium chloride (LiCl) is known to break up Grignard reagent aggregates, leading to more reactive monomeric species. This can accelerate the rate of nucleophilic addition. Computational and mechanistic studies have explored the role of additives in similar dearomatization reactions of pyridinium ions. nih.gov
The table below summarizes the potential effects of various reaction parameters on the synthesis of this compound.
| Parameter | Effect on Reaction Mechanism and Outcome |
| Solvent Polarity/Coordinating Ability | Ethereal solvents are essential for solvating the Grignard reagent. Stronger coordinating solvents can increase the reagent's reactivity. |
| Temperature | Higher temperatures increase the reaction rate but may also promote side reactions like enolization. Lower temperatures favor controlled addition. |
| Concentration of Reagents | Higher concentrations can lead to faster reaction rates but may also increase the likelihood of side reactions and aggregation of the Grignard reagent. |
| Presence of Lewis Acid Additives (e.g., LiCl) | Can break up Grignard reagent aggregates, increasing the concentration of the active monomeric species and accelerating the rate of nucleophilic addition. |
Computational and Theoretical Chemistry Studies
Electronic Structure and Frontier Molecular Orbital Theory Analysis
The electronic structure of a molecule governs its physical properties and chemical reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are fundamental in predicting how a molecule will interact with other reagents. wuxiapptec.com
The energies of the HOMO and LUMO and the gap between them (ΔE = ELUMO – EHOMO) are powerful indicators of a molecule's kinetic stability and chemical reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more polarizable and reactive. irjweb.com The HOMO energy is related to the molecule's ability to donate an electron (nucleophilicity), while the LUMO energy relates to its ability to accept an electron (electrophilicity). wuxiapptec.com
For 1-(6-Phenylpyridin-2-yl)ethanol, the HOMO is expected to be located primarily on the electron-rich phenyl and pyridine (B92270) rings, while the LUMO would also be distributed across this π-system. Computational methods, particularly Density Functional Theory (DFT), can precisely calculate these orbital energies. frontiersin.org From these energies, several global reactivity descriptors can be derived to quantify the molecule's chemical behavior. irjweb.comnih.gov
Table 1: Hypothetical Reactivity Descriptors for this compound
| Descriptor | Formula | Significance | Hypothetical Value |
| HOMO Energy (EHOMO) | - | Electron-donating ability | -6.5 eV |
| LUMO Energy (ELUMO) | - | Electron-accepting ability | -1.5 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, stability | 5.0 eV |
| Ionization Potential (I) | -EHOMO | Energy to remove an electron | 6.5 eV |
| Electron Affinity (A) | -ELUMO | Energy released when gaining an electron | 1.5 eV |
| Absolute Electronegativity (χ) | (I + A) / 2 | Electron-attracting power | 4.0 eV |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution | 2.5 eV |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness | 0.2 eV⁻¹ |
| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons | 3.2 eV |
Note: The values in this table are hypothetical and serve to illustrate the types of data obtained from DFT calculations. The actual values would require specific computational analysis.
The analysis of these descriptors provides a comprehensive picture of the molecule's reactivity, guiding its application in chemical synthesis. researchgate.net
The Molecular Electrostatic Potential (MESP) is a real physical property that provides a visual representation of the charge distribution within a molecule. uni-muenchen.deias.ac.in It is calculated by determining the force exerted on a positive test charge at various points on the electron density surface of the molecule. uni-muenchen.de The MESP is an invaluable tool for predicting noncovalent interactions and identifying sites susceptible to electrophilic and nucleophilic attack. uni-muenchen.denih.gov
The MESP is typically mapped onto the molecular surface using a color scale. Regions of negative potential (shown in red or yellow) are electron-rich and are attractive to electrophiles, while regions of positive potential (blue) are electron-poor and are susceptible to attack by nucleophiles. uni-muenchen.de
For this compound, an MESP analysis would likely reveal:
Negative Potential: Concentrated around the nitrogen atom of the pyridine ring and the oxygen atom of the ethanol (B145695) group, corresponding to their lone pairs of electrons. These sites would be the primary locations for hydrogen bonding and coordination to metal centers. ias.ac.inresearchgate.net
Positive Potential: Located around the hydrogen atoms, particularly the hydroxyl proton, making it the most likely site for deprotonation. ias.ac.in
π-Regions: The surfaces above and below the phenyl and pyridine rings would exhibit moderately negative potential, characteristic of aromatic systems, making them sites for π-stacking interactions. ias.ac.in
This detailed mapping helps rationalize intermolecular interactions and predict the molecule's behavior in a condensed phase or as a ligand. nih.govnih.gov
Theoretical Investigations of Reaction Mechanisms and Transition States
Computational chemistry, especially DFT, is a powerful method for investigating the detailed pathways of chemical reactions. numberanalytics.commdpi.com By calculating the energies of reactants, products, intermediates, and transition states, researchers can construct a complete energy profile for a reaction, identify the rate-determining step, and understand the origins of selectivity. acs.orgrsc.org
DFT is the workhorse of modern computational chemistry for studying reaction mechanisms due to its favorable balance of accuracy and computational cost. numberanalytics.commdpi.com For reactions involving this compound, either as a reactant or a ligand, DFT can be used to explore various plausible mechanistic pathways. umn.edu
For instance, in a metal-catalyzed reaction where this compound acts as a ligand, DFT calculations can elucidate the entire catalytic cycle. nih.gov This would involve modeling key steps such as:
Ligand coordination to the metal center.
Activation of substrates.
Key bond-forming or bond-breaking steps (e.g., oxidative addition, reductive elimination, migratory insertion).
Product release and catalyst regeneration.
Consider a hypothetical palladium-catalyzed arylation of the phenyl ring in this compound. A proposed mechanism might involve C-H bond activation to form a palladacycle intermediate. thieme-connect.com DFT calculations would be employed to:
Calculate the energy of the initial reactant complex.
Locate the transition state for the C-H activation step and calculate its energy.
Characterize the structure and energy of the resulting palladacycle intermediate.
Model the subsequent steps of transmetalation and reductive elimination to predict their energy barriers.
This allows for a quantitative comparison of different potential pathways, enabling researchers to predict reaction outcomes and devise strategies to improve catalyst performance by modifying the catalyst or reaction conditions to lower the energy of the rate-determining transition state. sciforum.net
Computational Design of Novel Ligands and Catalysts
The insights gained from theoretical studies can be leveraged for the rational design of new and improved ligands and catalysts. rsc.orgacs.org Instead of relying solely on experimental trial-and-error, computational design allows for the virtual screening of many potential candidates, prioritizing the most promising ones for synthesis. nih.gov Pyridine-containing molecules are particularly important scaffolds for ligands in catalysis. acs.orgunimi.it
For this compound, its structure serves as a template that can be systematically modified. For example, one could computationally explore the effects of:
Electronic Modifications: Adding electron-donating or electron-withdrawing groups to the phenyl or pyridine rings. DFT calculations would predict how these changes affect the HOMO-LUMO levels and the MESP, thereby tuning the ligand's electronic properties. researchgate.net
Steric Modifications: Introducing bulky substituents near the coordinating nitrogen or oxygen atoms. This can influence the stereoselectivity of a catalyzed reaction by creating a more defined chiral pocket around the metal center. acs.org
By establishing a relationship between calculated molecular properties (descriptors) and observed catalytic activity or selectivity, a quantitative structure-activity relationship (QSAR) model can be built. researchgate.net This model can then predict the performance of newly designed ligands, accelerating the discovery of highly efficient and selective catalysts for specific chemical transformations. sciforum.netnih.gov
Advanced Applications and Future Research Directions
Supramolecular Chemistry and Self-Assembly of Pyridyl-Alcohol Scaffolds
The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. The 1-(6-Phenylpyridin-2-yl)ethanol scaffold is particularly well-suited for designing self-assembling systems due to its inherent hydrogen-bonding capabilities. The pyridine (B92270) nitrogen atom acts as a hydrogen bond acceptor, while the hydroxyl group of the ethanol (B145695) substituent can serve as both a hydrogen bond donor and acceptor. nih.gov This dual functionality is crucial for the formation of predictable and stable supramolecular structures.
The interplay of these hydrogen bonds can direct the assembly of molecules into larger, ordered architectures. For instance, the O-H···N interaction between the alcohol and pyridine moieties of adjacent molecules can lead to the formation of chains or cyclic oligomers. dntb.gov.ua The strength and directionality of these bonds are influenced by the electronic nature of the aromatic rings and the stereochemistry of the alcohol. Theoretical studies on related systems, such as 2-aminopyridine (B139424) derivatives in methanol, have shown that intermolecular hydrogen bonds are strengthened in the electronically excited state, suggesting potential for photo-responsive materials. chimia.ch
Research on analogous pyridyl-containing molecules demonstrates the potential of this scaffold. Chiral pyridine-type ligands have been shown to self-assemble into complex polynuclear structures, highlighting a path toward stereoselective coordination chemistry. nih.gov Furthermore, pyridyl derivatives have been used to form functional materials like organogels through self-assembly, sometimes mediated by metal coordination. dur.ac.uk The principles observed in the self-assembly of pyridine-diimine macrocycles into robust nanotubes could also be adapted to pyridyl-alcohol systems, potentially leading to new nanomaterials. wikipedia.org The presence of the phenyl group introduces the possibility of π-π stacking interactions, which can work in concert with hydrogen bonding to stabilize the resulting supramolecular assemblies and introduce further structural complexity.
Integration into Functional Materials (e.g., Optoelectronic Materials, if relevant to ligand properties)
The 2-phenylpyridine (B120327) moiety is a cornerstone of modern materials science, particularly in the field of optoelectronics. It serves as a classic cyclometalating ligand for heavy metal ions like iridium(III), forming highly phosphorescent complexes used as emitters in Organic Light-Emitting Diodes (OLEDs). nih.gov These complexes are prized for their ability to harvest both singlet and triplet excitons, leading to high internal quantum efficiencies. frontiersin.orgrsc.org
The core photophysical properties of these materials are dictated by the cyclometalated [Ir(ppy)₂]⁺ core (where ppy = 2-phenylpyridine). However, the performance and processability of the final OLED device can be fine-tuned by introducing functional groups onto the ligands. This is where the alcohol group of this compound becomes highly relevant. The hydroxyl group can serve several key functions:
Solubility and Processability: The polar alcohol group can improve the solubility of the resulting metal complex in specific solvents, which is crucial for fabricating devices via solution-processing techniques. dur.ac.uk
A Handle for Further Functionalization: The hydroxyl group is a versatile chemical handle that can be easily converted into other functional groups (e.g., esters, ethers) or used to attach the complex to a polymer backbone. This allows for the covalent integration of the emissive complex into larger material systems.
Tuning of Electronic Properties: While the effect may be subtle, the electronic nature of the ethanol substituent can influence the HOMO-LUMO energy levels of the complex, thereby tuning the emission color. Research on related iridium complexes has shown that modifying ligands with different electron-donating or electron-withdrawing groups can shift emission wavelengths across the visible spectrum. wikipedia.org
Intermolecular Interactions: The hydrogen-bonding capability of the alcohol can influence the solid-state packing of the complex in thin films, which can affect charge transport and device efficiency.
The development of advanced emitters for OLEDs often involves creating complexes with bipolar features (both hole-transporting and electron-transporting moieties) to improve charge balance within the device. dur.ac.ukmdpi.com The this compound ligand could be a starting point for building such multifunctional ligands, for example, by attaching a hole-transporting unit to the alcohol's oxygen atom.
Emerging Synthetic Methodologies for this compound Derivatives
While classical methods exist for the synthesis of pyridyl alcohols, recent research has focused on developing more efficient, selective, and sustainable synthetic routes. For this compound and its derivatives, emerging methodologies focus on asymmetric synthesis and the late-stage functionalization of the phenylpyridine core.
One of the most attractive modern strategies is the asymmetric catalytic hydrogenation of the corresponding ketone, phenyl(6-phenylpyridin-2-yl)methanone. This method allows for the production of enantiomerically pure (R)- or (S)-alcohols, which are valuable for applications in stereoselective catalysis and chiral materials. A patented method for a related compound, (R)-phenyl(pyridin-2-yl)methanol, utilizes an iridium catalyst with a chiral ligand to achieve high yields and excellent enantioselectivity. researchgate.net This approach is highly relevant for producing chiral derivatives of this compound.
Table 1: Asymmetric Hydrogenation for the Synthesis of (R)-Phenyl(pyridin-2-yl)methanol researchgate.net Data for an analogous compound, demonstrating the potential of the methodology.
| Catalyst System | Base | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|
| [Ir(COD)Cl]₂ / Chiral Ligand I-1 | Lithium tert-butoxide | 97% | 99% |
| [Ir(COD)Cl]₂ / Chiral Ligand I-1 | Potassium tert-butoxide | 96% | 94% |
Another area of intense research is the direct C-H functionalization of the 2-phenylpyridine scaffold. mdpi.com This allows for the introduction of various substituents onto the aromatic rings without the need for pre-functionalized starting materials, offering a more atom-economical route to novel derivatives. For example, new functional groups could be installed on the phenyl ring, which could then be followed by the synthesis of the ethanol side chain.
Furthermore, modern cross-coupling reactions remain central to the synthesis of the core structure. One-pot sequential Suzuki–Miyaura coupling followed by hydrogenation has been demonstrated for related systems, streamlining the synthetic process. researchgate.net The development of novel catalysts and reaction conditions for these established reactions continues to push the boundaries of efficiency and substrate scope, enabling the synthesis of a wider variety of functionalized 2-phenylpyridine derivatives.
Q & A
Q. What are the optimal synthetic routes for preparing 1-(6-Phenylpyridin-2-yl)ethanol, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : A two-step approach is recommended:
Core Pyridine Synthesis : Utilize Suzuki-Miyaura coupling to introduce the phenyl group at the 6-position of pyridine. Catalytic systems (e.g., Pd(PPh₃)₄ with K₂CO₃ in THF/water) are effective for cross-coupling .
Ethanol Functionalization : Reduce the resulting ketone intermediate (e.g., using NaBH₄ in methanol) to introduce the hydroxyl group. Solvent polarity and temperature (0–25°C) critically influence yield .
- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Adjust stoichiometry (1.2–1.5 eq. boronic acid) to minimize unreacted starting material.
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies aromatic protons (δ 7.2–8.5 ppm) and hydroxyl signals (broad ~δ 2.5 ppm). Confirm stereochemistry via NOESY .
- HPLC : Use a C18 column (acetonitrile/water gradient, 1.0 mL/min) with UV detection (254 nm). Retention time consistency (±0.1 min) ensures purity >95% .
- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion [M+H]⁺ (calculated m/z: 230.12).
Q. What solvent systems are recommended for recrystallizing this compound to achieve high purity?
- Methodological Answer :
- Solvent Screening : Test mixtures of ethyl acetate/hexane (1:3 v/v) or methanol/water (4:1 v/v). The compound’s moderate polarity (logP ~2.1) favors crystallization in these systems .
- Procedure : Dissolve crude product in warm ethyl acetate (50°C), gradually add hexane until cloudiness appears, then cool to 4°C. Isolate crystals via vacuum filtration.
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic or electrophilic reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to map electrostatic potential surfaces. The hydroxyl group’s electron-withdrawing effect activates the pyridine ring at the 4-position for electrophilic substitution .
- Transition State Analysis : Identify energy barriers for SN2 reactions (e.g., tosylation) by optimizing geometries of intermediates. Compare with experimental kinetics .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting) for this compound derivatives?
- Methodological Answer :
- Variable Temperature NMR : If splitting arises from conformational exchange (e.g., hindered rotation), acquire spectra at −40°C to slow dynamics and simplify signals .
- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃OD reduction) to distinguish exchangeable protons.
Q. How does the electronic configuration of the pyridine ring influence the catalytic or coordination properties of this compound?
- Methodological Answer :
- X-ray Crystallography : Determine coordination geometry with transition metals (e.g., Cu²⁺ or Pd²⁺). The pyridine N and hydroxyl O act as bidentate ligands, forming stable complexes (bond angles: ~120° for N–M–O) .
- Cyclic Voltammetry : Measure redox potentials in acetonitrile (0.1 M TBAPF₆). The phenyl group enhances π-backbonding, lowering reduction potentials by 0.2–0.3 V .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
